molecular formula C19H23NO3 B383427 N-(2-ethoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide CAS No. 433327-16-3

N-(2-ethoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide

Cat. No. B383427
M. Wt: 313.4g/mol
InChI Key: MDGOTQBAZOWYEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETAA is a chemical compound that belongs to the class of acetamides. It is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. ETAA has been found to exhibit promising therapeutic properties, making it a subject of interest in scientific research.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(2-ethoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide involves the synthesis of 2-(2,3,6-trimethylphenoxy)acetic acid followed by its conversion to the corresponding acid chloride, which is then reacted with 2-ethoxyaniline to yield the target compound.

Starting Materials
2,3,6-trimethylphenol, Chloroacetic acid, Thionyl chloride, 2-ethoxyaniline, Triethylamine, Diethyl ether, Sodium bicarbonate, Sodium chloride, Wate

Reaction
2,3,6-trimethylphenol is first reacted with chloroacetic acid in the presence of thionyl chloride to yield 2-(2,3,6-trimethylphenoxy)acetic acid., The resulting acid is then converted to its corresponding acid chloride by reacting it with thionyl chloride., In a separate flask, 2-ethoxyaniline is reacted with triethylamine in diethyl ether to yield the corresponding amine salt., The acid chloride is then added dropwise to the amine salt solution under stirring., The reaction mixture is stirred for several hours at room temperature, after which it is quenched with a solution of sodium bicarbonate., The resulting mixture is extracted with diethyl ether, and the organic layer is dried over sodium sulfate., The solvent is then evaporated under reduced pressure to yield the crude product., The crude product is purified by recrystallization from a suitable solvent to yield N-(2-ethoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide as a white solid.

Mechanism Of Action

The exact mechanism of action of ETAA is not fully understood. However, it has been suggested that ETAA may exert its therapeutic effects by modulating the activity of certain enzymes and proteins in the body.

Biochemical And Physiological Effects

ETAA has been found to exhibit various biochemical and physiological effects in the body. It has been shown to reduce inflammation, inhibit cancer cell growth, and improve insulin sensitivity in mice.

Advantages And Limitations For Lab Experiments

One advantage of using ETAA in lab experiments is its potential therapeutic properties, which make it a promising candidate for drug development. However, one limitation is that the exact mechanism of action of ETAA is not fully understood, which may make it challenging to optimize its therapeutic effects.

Future Directions

There are several future directions for research on ETAA. One direction is to further investigate its anti-inflammatory properties and potential use in treating inflammatory diseases such as arthritis. Another direction is to explore its potential as a cancer treatment, particularly in combination with other drugs. Additionally, more research is needed to fully understand the mechanism of action of ETAA and to optimize its therapeutic effects.
In conclusion, ETAA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic uses. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on ETAA may lead to the development of new and effective treatments for various diseases.

Scientific Research Applications

ETAA has been investigated for its potential therapeutic uses in various scientific research studies. One study found that ETAA has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in mice. Another study showed that ETAA can inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer treatment.

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-5-22-17-9-7-6-8-16(17)20-18(21)12-23-19-14(3)11-10-13(2)15(19)4/h6-11H,5,12H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGOTQBAZOWYEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC2=C(C=CC(=C2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide

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